Ro 363 vs. Isoprenaline: Quantified β1/β2 Selectivity Ratio from Binding Affinity Data
Ro 363 demonstrates approximately 100-fold greater binding selectivity for β1-adrenoceptors compared to β2-adrenoceptors, whereas the non-selective reference agonist isoprenaline exhibits nearly equivalent affinity for both subtypes [1]. The pKi values for Ro 363 at β1-adrenoceptors range from 7.7 to 8.0, while pKi at β2-adrenoceptors ranges from 5.8 to 6.1, yielding an approximate 100-fold selectivity window [2]. In contrast, isoprenaline displays pKD values of 6.4 at β1 and 6.0 at β2 in the same membrane preparation systems, representing only a ~2.5-fold difference [3].
| Evidence Dimension | Binding affinity (pKi / pKD) for β1 vs. β2 adrenoceptors |
|---|---|
| Target Compound Data | β1 pKi = 7.7-8.0; β2 pKi = 5.8-6.1; β3 pKi ≈ 4.5 |
| Comparator Or Baseline | (-)-Isoprenaline: β1 pKD = 6.4; β2 pKD = 6.0 |
| Quantified Difference | Ro 363: ~100-fold β1/β2 selectivity; Isoprenaline: ~2.5-fold β1/β2 selectivity; Ro 363 exhibits ~1000-fold β1/β3 selectivity |
| Conditions | Membrane binding using (-)-[125I]-iodocyanopindolol displacement in guinea-pig atrial (β1) and uterine (β2) preparations; human β3 expressed in CHO cells |
Why This Matters
This quantified 100-fold binding selectivity window ensures that at concentrations producing maximal β1-mediated effects, β2 receptor engagement remains minimal, making Ro 363 a superior tool for isolating β1-specific signaling pathways without β2 confounding.
- [1] ScienceDirect. RO363. xPharm: The Comprehensive Pharmacology Reference. 2008. View Source
- [2] Molenaar P, Sarsero D, Arch JR, Kelly J, Henson SM, Kaumann AJ. Effects of (-)-RO363 at human atrial β-adrenoceptor subtypes, the human cloned β3-adrenoceptor and rodent intestinal β3-adrenoceptors. Br J Pharmacol. 1997;120(2):165-176. View Source
- [3] McPherson GA, Malta E, Molenaar P, Raper C. The affinity and efficacy of the selective β1-adrenoceptor stimulant RO363 at β1- and β2-adrenoceptor sites. Br J Pharmacol. 1984;82(4):897-904. View Source
